N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-8-7-15-31-17-23(30-27(18)31)19-9-6-10-20(16-19)29-28(32)26-21-11-2-4-13-24(21)33-25-14-5-3-12-22(25)26/h2-17,26H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKTXMIVOIBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method. This method is advantageous due to its high yield, simplicity, and environmental friendliness .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on enzymes, inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Core Diversity: The target compound’s imidazo[1,2-a]pyridine-xanthene hybrid contrasts with pyrido-indole (e.g., 8h ), chromeno-pyrimidine (e.g., 8a ), and tetrahydroimidazo[1,2-a]pyridine systems (e.g., ).
- The xanthene-carboxamide group is unique, lacking in other analogs.
- Synthetic Efficiency : Yields vary significantly, from 51% for tetrahydroimidazo[1,2-a]pyridine derivatives to 92% for pyrido-indole carboxamides .
Spectral Characterization
- NMR Data : Compounds with imidazo[1,2-a]pyridine cores (e.g., ) show characteristic aromatic proton shifts at δ 7.0–8.5 ppm, consistent with the target compound’s expected profile. The xanthene moiety would introduce distinct $^{13}$C signals near δ 115–160 ppm for sp$^2$-hybridized carbons.
- Mass Spectrometry : High-resolution MS (HRMS) in confirms molecular formulas within 3 ppm accuracy, a standard for structural validation.
Physicochemical and Functional Properties
- Melting Points : Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., ) exhibit high melting points (243–245°C), suggesting strong crystal lattice interactions, whereas pyrido-indole carboxamides (e.g., 8h ) are reported as solids without specified melting points.
Biological Activity
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide (CAS Number: 887198-54-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H21N3O2, with a molecular weight of 431.5 g/mol. The compound features a xanthene core substituted with an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H21N3O2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 887198-54-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Compounds containing imidazo[1,2-a]pyridine structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting essential enzymes.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infectious diseases.
In Vitro Studies
Recent studies have focused on the in vitro biological activities of this compound:
- Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited significant antiproliferative effects with IC50 values indicating potent activity (data not fully published).
- Mechanistic Studies : Research has indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the therapeutic efficacy of this compound:
- Animal Models : Preliminary studies using murine models showed promising results in reducing tumor size and improving survival rates when administered at specific dosages.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Therapy :
- A study involving a xenograft model demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups.
- Mechanistic analysis revealed alterations in cell cycle progression and apoptosis signaling pathways.
-
Case Study on Antimicrobial Activity :
- The compound was tested against various bacterial strains, showing effectiveness against resistant strains, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
